(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride
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Overview
Description
(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a phenyl group substituted with an isopropoxy group, and a methanone group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with an isopropoxy substituent can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Methanone Group: The methanone group is usually introduced through a carbonylation reaction, often using reagents like carbon monoxide and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Continuous Flow Synthesis: Employing continuous flow synthesis techniques to enhance efficiency and yield.
Purification Processes: Implementing purification processes such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-phenyl)-piperidin-4-yl-methanone hydrochloride
- (4-Ethoxy-phenyl)-piperidin-4-yl-methanone hydrochloride
- (4-Propoxy-phenyl)-piperidin-4-yl-methanone hydrochloride
Uniqueness
(4-Isopropoxy-phenyl)-piperidin-4-yl-methanone hydrochloride is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
piperidin-4-yl-(4-propan-2-yloxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13;/h3-6,11,13,16H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXUFATYOYZRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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